molecular formula C20H25N5O B5603363 4-(1-butyl-1H-imidazol-2-yl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

4-(1-butyl-1H-imidazol-2-yl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B5603363
M. Wt: 351.4 g/mol
InChI Key: QCGFRXRHUZBCRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of organic acids into esters, followed by the formation of hydrazides and subsequent cyclization to oxadiazole rings. For instance, Khalid et al. (2016) described the synthesis of 5-substituted 1,3,4-oxadiazole derivatives through a sequence involving esterification, hydrazide formation, and cyclization to oxadiazoles, showcasing the synthetic route relevant to our compound of interest (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure and conformation of such compounds can be elucidated using modern spectroscopic techniques. Crystal structure studies provide insight into the conformation, electronic structure, and potential reactivity. For example, Kumara et al. (2017) employed crystal X-ray diffraction to determine the structure of related piperazine derivatives, highlighting the importance of structural analysis in understanding the chemical behavior of these molecules (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the oxadiazole and imidazole rings, which can participate in various nucleophilic and electrophilic reactions. These reactions can significantly alter the biological activity and physical properties of the compounds. The synthesis process itself, as described by Khalid et al. (2016), can involve multiple steps that introduce functional groups capable of undergoing further chemical transformations (Khalid et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of 1,3,4-oxadiazole and imidazole derivatives are crucial for their application in various fields. These properties are often determined by the molecular structure, particularly the nature and position of substituents on the rings. Studies like those by Kumara et al. (2017) provide detailed information on the crystalline structure, which can influence the physical properties of these compounds (Kumara et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • Compounds with the 1,3,4-oxadiazole and piperidine moieties have been synthesized and characterized, demonstrating moderate to significant antibacterial activity. These compounds were synthesized through a series of steps involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate, leading to various N-substituted derivatives (H. Khalid et al., 2016).
  • A novel series of 1,3,4-oxadiazole derivatives containing an imidazole unit were synthesized, indicating the potential for varied biological activities due to the structural diversity of these compounds (Yuncheng Yan et al., 2010).

Biological Evaluation

  • Some of the synthesized derivatives have been evaluated for their antimicrobial and antifungal activities, with certain compounds showing comparable or significant activities against pathogens like Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus (J. Sangshetti & D. Shinde, 2011).
  • Other studies have focused on the potential anticancer applications of these compounds. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, with some derivatives demonstrating strong anticancer activities (A. Rehman et al., 2018).

Antioxidant Activities

  • Antioxidant activity has also been a focus, with certain 1,3,4-oxadiazole derivatives screened for their capabilities to scavenge free radicals. This research indicates the potential for these compounds to act as antioxidants, with specific derivatives showing significant activity (L. Mallesha et al., 2014).

properties

IUPAC Name

5-[4-(1-butylimidazol-2-yl)piperidin-1-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-2-3-12-24-15-11-21-19(24)17-9-13-25(14-10-17)20-22-18(23-26-20)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGFRXRHUZBCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCN(CC2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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